N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide, commonly known as LY278584, is a chemical compound that has gained significance in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of morpholine-4-carboxamide derivatives and is a potent inhibitor of a specific enzyme, which makes it an attractive candidate for drug development.
Wirkmechanismus
LY278584 acts as an inhibitor of a specific enzyme, which is involved in various cellular processes. The inhibition of this enzyme by LY278584 leads to the disruption of these processes, resulting in the inhibition of cell growth and proliferation. This mechanism of action makes LY278584 a promising candidate for the treatment of various diseases, including cancer, viral infections, and fungal infections.
Biochemical and Physiological Effects:
LY278584 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce the replication of viruses, and inhibit the growth of fungi. LY278584 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
LY278584 has several advantages for use in lab experiments. It is a potent inhibitor of a specific enzyme, making it a valuable tool for studying the role of this enzyme in various cellular processes. LY278584 has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, the synthesis of LY278584 is a multi-step process, which may limit its availability and increase its cost.
Zukünftige Richtungen
LY278584 has significant potential for future research and development. Further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, viral infections, and fungal infections. The development of new derivatives of LY278584 may also lead to the discovery of more potent inhibitors of the enzyme targeted by this compound. Additionally, the development of new synthesis methods for LY278584 may increase its availability and reduce its cost, making it more accessible for research and development.
Synthesemethoden
The synthesis of LY278584 involves a multi-step process that starts with the reaction of 3-ethylthiophene with cyclohexylamine to form N-(3-ethylsulfanyl)cyclohexylamine. This intermediate is then reacted with morpholine-4-carboxylic acid to produce the final product, LY278584. The synthesis of LY278584 has been optimized to achieve high yields and purity, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
LY278584 has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases. LY278584 has been shown to have anticancer, antiviral, and antifungal properties, making it a versatile compound for drug development.
Eigenschaften
IUPAC Name |
N-(3-ethylsulfanylcyclohexyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-2-18-12-5-3-4-11(10-12)14-13(16)15-6-8-17-9-7-15/h11-12H,2-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKRRZMOUNVFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC(C1)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.